molecular formula C11H13NO4 B2579860 [3-(Propionylamino)phenoxy]acetic acid CAS No. 890984-30-2

[3-(Propionylamino)phenoxy]acetic acid

Cat. No.: B2579860
CAS No.: 890984-30-2
M. Wt: 223.228
InChI Key: NEKXREFKGLXJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Propionylamino)phenoxy]acetic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(propanoylamino)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-10(13)12-8-4-3-5-9(6-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKXREFKGLXJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of [3-(Propionylamino)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unknown

Phenoxyacetic acid and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science, demonstrating a wide array of biological activities.[1] This guide focuses on a specific, less-documented member of this family: [3-(Propionylamino)phenoxy]acetic acid . In the absence of extensive published data, this document serves as a predictive and methodological framework. As a Senior Application Scientist, my objective is to provide not just a list of properties, but a strategic guide on how to synthesize, characterize, and understand this molecule from first principles. We will proceed by leveraging established knowledge of analogous structures to forecast the chemical behavior of our target compound and detail the rigorous experimental protocols required for its empirical validation.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its unique identifiers and molecular structure.

  • Chemical Name: this compound

  • CAS Number: 890984-30-2[2]

  • Molecular Formula: C₁₁H₁₃NO₄[2]

  • Molecular Weight: 223.23 g/mol (calculated from formula)

  • Chemical Structure:

The structure reveals key functional groups that dictate its chemical personality: a carboxylic acid, an aromatic ether, and a secondary amide. This combination suggests a molecule with acidic properties, potential for hydrogen bonding, and specific spectroscopic signatures.

Synthetic Pathway: From Precursor to Product

The synthesis of this compound can be logically approached via a two-step process starting from commercially available 3-aminophenol. The causality behind this choice is the need to first install the acetic acid moiety before performing the acylation, as the amino group is highly reactive.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (3-Aminophenoxy)acetic acid cluster_step2 Step 2: N-Acylation A 3-Aminophenol D Reaction Vessel (Aqueous medium, Heat) A->D B Chloroacetic acid B->D C Sodium Hydroxide C->D E Acidification (HCl) D->E Williamson Ether Synthesis F (3-Aminophenoxy)acetic acid (Intermediate) E->F Precipitation & Isolation G (3-Aminophenoxy)acetic acid F->G Use in next step J Reaction Vessel (Anhydrous Solvent, e.g., THF) G->J H Propionyl Chloride H->J I Base (e.g., Pyridine or NaHCO₃) I->J K Work-up & Purification J->K Schotten-Baumann Reaction L This compound (Final Product) K->L Crystallization

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of (3-Aminophenoxy)acetic acid (Intermediate)

This procedure is adapted from the well-established Williamson ether synthesis for phenoxyacetic acids.[3]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminophenol (1 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).

  • Reaction: To the stirred solution, add a solution of chloroacetic acid (1 eq.) in water. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 3-4.

  • Isolation: The product, (3-aminophenoxy)acetic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[4]

Step 2: Synthesis of this compound (Final Product)

This step employs a standard Schotten-Baumann acylation of the amino group.[5]

  • Preparation: Suspend the dried (3-aminophenoxy)acetic acid (1 eq.) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).

  • Reaction: Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) to the suspension. Cool the mixture in an ice bath. Slowly add propionyl chloride (1.1 eq.) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by adding water. If using an organic solvent immiscible with water, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Physicochemical Properties: Predictions and Experimental Determination

The following table summarizes the predicted physicochemical properties based on the known values for phenoxyacetic acid and related structures, alongside the standard experimental protocols for their determination.

PropertyPredicted ValueExperimental Protocol
Melting Point (°C) 160 - 180Capillary Method[3]
Boiling Point (°C) > 300 (decomposes)Not applicable due to decomposition.
Solubility Sparingly soluble in water; Soluble in ethanol, DMSO, DMFSystematic Solubility Testing[6][7][8]
pKa 3.5 - 4.5Potentiometric Titration[9][10]
Experimental Protocol: Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline compound.

  • Sample Preparation: Finely powder a small amount of the dry crystalline product.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[11][12]

  • Measurement: Place the capillary in a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[12]

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Experimental Protocol: Solubility Assessment

A systematic approach is used to determine the solubility profile, which can also provide clues about the functional groups present.[6][8][13]

  • Water: Add ~10 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 30 seconds. Observe if the solid dissolves. Test the pH of the solution with litmus or pH paper. An acidic pH would be expected.[13]

  • Aqueous Base: If insoluble in water, test solubility in 1 mL of 5% NaOH and 1 mL of 5% NaHCO₃. Solubility in both indicates a strong acid (like a carboxylic acid).[6][8]

  • Aqueous Acid: If insoluble in water, test solubility in 1 mL of 5% HCl. Lack of solubility is expected as there are no basic functional groups.

  • Organic Solvents: Test solubility in common organic solvents like ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

Experimental Protocol: pKa Determination via Potentiometric Titration

The pKa is a quantitative measure of the acidity of the carboxylic acid group.[2][9]

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low). A concentration of at least 10⁻⁴ M is recommended.[2][10]

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[10]

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis is essential for structural elucidation and confirmation.

Workflow for Spectroscopic Characterization

Analytical_Workflow Start Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Dissolve in DMSO-d₆ IR FTIR Spectroscopy Start->IR Analyze as solid (ATR) MS Mass Spectrometry (e.g., ESI-MS) Start->MS Dissolve and inject Structure Structural Confirmation NMR->Structure Proton/Carbon environment Purity Purity Assessment NMR->Purity IR->Structure Functional groups MS->Structure Molecular Weight & Formula

Caption: Standard analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent like DMSO-d₆, where the acidic proton is observable.

Expected ¹H NMR Spectrum (in DMSO-d₆, predicted chemical shifts δ in ppm):

  • ~12.0-13.0 (s, 1H): The carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.

  • ~9.8-10.2 (s, 1H): The amide proton (-NH-).

  • ~7.0-7.5 (m, 4H): Aromatic protons. The substitution pattern will lead to complex splitting.

  • ~4.7 (s, 2H): Methylene protons of the acetic acid group (-O-CH₂-COOH).

  • ~2.3 (q, 2H): Methylene protons of the propionyl group (-CO-CH₂-CH₃).

  • ~1.1 (t, 3H): Methyl protons of the propionyl group (-CH₂-CH₃).

Expected ¹³C NMR Spectrum (in DMSO-d₆, predicted chemical shifts δ in ppm):

  • ~170-173: Carboxylic acid carbonyl carbon (-COOH).

  • ~171-174: Amide carbonyl carbon (-NHCO-).

  • ~157: Aromatic carbon attached to the ether oxygen (C-O).

  • ~140: Aromatic carbon attached to the amide nitrogen (C-N).

  • ~110-130: Other aromatic carbons.

  • ~65: Methylene carbon of the acetic acid group (-O-CH₂-).

  • ~29: Methylene carbon of the propionyl group (-CO-CH₂-).

  • ~10: Methyl carbon of the propionyl group (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[14]

Expected Characteristic IR Absorption Bands (cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[14]

  • ~3300 (sharp/medium): N-H stretch of the secondary amide.

  • ~1720-1700 (strong, sharp): C=O stretch of the carboxylic acid carbonyl.[15][16]

  • ~1660-1640 (strong, sharp): C=O stretch of the amide carbonyl (Amide I band).[16]

  • ~1550 (medium): N-H bend of the secondary amide (Amide II band).

  • ~1600, ~1475: C=C stretches of the aromatic ring.

  • ~1250 (strong): Asymmetric C-O-C stretch of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

Expected Mass Spectrum (ESI-MS):

  • Positive Mode [M+H]⁺: Expected at m/z 224.08.

  • Negative Mode [M-H]⁻: Expected at m/z 222.07.

  • Key Fragmentation Pathways: The most likely fragmentations would involve the loss of the carboxylic acid group (-45 Da), loss of the propionyl group (-57 Da), and cleavage of the ether bond. Analysis of these fragments can confirm the connectivity of the molecule.[17]

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three primary functional groups:

  • Carboxylic Acid: Will undergo typical reactions such as esterification with alcohols under acidic conditions, and salt formation with bases.

  • Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions with heating.

  • Aromatic Ring: The ring is activated by the ether and amide groups, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), though reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.

Stability and Storage:

The compound is expected to be a stable solid under normal laboratory conditions. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is likely combustible but not highly flammable.

Safety and Handling

While specific toxicity data for this compound is not available, precautions should be based on the known hazards of phenoxyacetic acid derivatives.

  • Hazard Classification (Predicted): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11][12][16]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][16]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air.

This guide provides a comprehensive, predictive, and practical framework for any researcher beginning work on this compound. By combining theoretical predictions with robust, validated experimental protocols, scientists can confidently synthesize and characterize this molecule, paving the way for its potential application in drug development and other scientific fields.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Link]

  • Melting point determination. Edisco. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). American Chemical Society. [Link]

  • Distinguishing between IR specs: carboxylic acid vs. N-sub'd amide. (2011). Student Doctor Network. [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Experiment 1 - Melting Points. Northern Arizona University. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Measuring the Melting Point. (2023). Laboratory Equipment. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Solubility of Organic Compounds: Principle and Examples. (2026). chemistrysh.com. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

  • BMRB entry bmse000742 - Phenoxyacetic Acid. Biological Magnetic Resonance Bank. [Link]

  • Solubility test for Organic Compounds. Mansoura University. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Supporting information. Thieme. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. [Link]

  • Synthesis of N‐Acyl‐N,O‐acetals from Aldehydes, Amides and Alcohols. Semantic Scholar. [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • (3-Aminophenoxy)acetic acid. PubChem. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). MDPI. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer... MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate. [Link]

  • Acylation Of Aromatic Compounds. Chemcess. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

Sources

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action of [3-(Propionylamino)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents with activities spanning anti-inflammatory, anti-cancer, and anti-epileptic indications.[1][2][3] This guide addresses the specific molecule, [3-(Propionylamino)phenoxy]acetic acid, a compound for which the mechanism of action is not yet fully elucidated. As Senior Application Scientist, my objective is to provide a comprehensive framework for researchers to systematically investigate and ultimately define the biological activity of this compound. This document is not a static protocol but a dynamic roadmap, designed to be adapted as experimental findings emerge. We will proceed from the foundational chemistry and known biological landscape of related analogs to propose testable hypotheses and detail the experimental workflows required to validate them.

Section 1: The Chemical and Biological Landscape of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid is a monocarboxylic acid and an O-phenyl derivative of glycolic acid.[1] Its derivatives have been successfully developed into commercial drugs, including the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid and the antihypertensive agent Tinnelic acid.[1] The versatility of this scaffold lies in the amenability of the phenyl ring and the acetic acid moiety to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a substituted phenol with an alpha-haloacetic acid ester, followed by hydrolysis of the ester to the corresponding carboxylic acid.[4] For this compound, the key starting material would be 3-(propionylamino)phenol.

The nature and position of substituents on the phenoxy ring are critical determinants of biological activity. For instance, in a series of selective COX-2 inhibitors, the presence of a p-phenoxy acetic acid moiety coupled with a chlorophenyl structural motif was found to be crucial for potent activity.[4] The introduction of a propionylamino group at the meta-position, as in our target compound, introduces a hydrogen bond donor and acceptor, which could significantly influence its interaction with biological targets.

Known Biological Activities of Structurally Related Compounds

A survey of the literature reveals a broad spectrum of biological activities for phenoxyacetic acid and phenoxyacetamide derivatives:

  • Anti-inflammatory Activity: A significant number of phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4]

  • Anticancer Activity: Several phenoxyacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[5][6][7] The proposed mechanisms often involve the induction of apoptosis.[5][7]

  • Antiepileptic Activity: Recent studies have identified phenoxyacetic acid derivatives with potent anticonvulsant activity in both acute and chronic seizure models.[2][3] This activity is linked to their anti-inflammatory and neuroprotective effects.[2][3]

  • Antimycobacterial Activity: Certain phenoxyacetic acid derivatives have shown promising activity against Mycobacterium tuberculosis.[8][9]

  • Metabolic Regulation: Some derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[10]

This diverse range of activities suggests that this compound could potentially interact with multiple biological targets.

Section 2: Proposed Mechanisms of Action and Investigational Strategy

Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. The following sections outline these hypotheses and the experimental workflows to test them.

Hypothesis 1: this compound acts as an anti-inflammatory agent via inhibition of the COX-2 pathway.

The presence of the phenoxyacetic acid core strongly suggests a potential role in modulating inflammatory pathways.

G cluster_0 In Vitro Assays cluster_1 In Vivo Model COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay PGE2 Quantification PGE2 Quantification COX-1/COX-2 Inhibition Assay->PGE2 Quantification Determine downstream effect Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema COX-1/COX-2 Inhibition Assay->Carrageenan-induced Paw Edema Validate in vivo efficacy TNF-alpha/IL-6 Measurement TNF-alpha/IL-6 Measurement PGE2 Quantification->TNF-alpha/IL-6 Measurement Assess broader inflammatory response Histopathological Analysis Histopathological Analysis Carrageenan-induced Paw Edema->Histopathological Analysis Confirm anti-inflammatory effect in tissue

Caption: Workflow for investigating the anti-inflammatory activity of this compound.

1. In Vitro COX-1 and COX-2 Inhibition Assays:

  • Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Methodology: Utilize commercially available COX inhibitor screening kits (e.g., colorimetric or fluorometric).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate at room temperature for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. In Vivo Carrageenan-Induced Paw Edema Model:

  • Objective: To assess the in vivo anti-inflammatory efficacy of the compound.

  • Methodology:

    • Acclimate male Sprague-Dawley rats for at least one week.

    • Administer the test compound or vehicle orally or intraperitoneally at various doses.

    • After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema.

    • At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis and measurement of inflammatory markers (e.g., TNF-α, PGE2).

Hypothesis 2: this compound induces apoptosis in cancer cells.

The phenoxyacetamide scaffold is associated with pro-apoptotic activity in various cancer cell lines.

G Compound Compound Bcl-2 Bcl-2 Compound->Bcl-2 Inhibits Bax/Bak Bax/Bak Compound->Bax/Bak Activates Bcl-2->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Proposed intrinsic apoptosis pathway initiated by this compound.

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines (for selectivity).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and the IC50 value.[5]

2. Caspase-3/7 Activity Assay:

  • Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis.

  • Methodology:

    • Seed and treat cells as in the MTT assay.

    • Use a commercially available caspase-3/7 activity assay kit (e.g., fluorometric or colorimetric).

    • Lyse the cells and add the caspase substrate.

    • Incubate at room temperature.

    • Measure the fluorescence or absorbance.

    • Quantify the fold-increase in caspase activity relative to untreated controls.

Section 3: Pharmacokinetic and Toxicological Considerations

A comprehensive understanding of a compound's mechanism of action requires an assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.

In Silico and In Vitro ADME Prediction

Prior to extensive in vivo testing, it is prudent to perform in silico and in vitro ADME profiling.

ParameterIn Silico ToolIn Vitro Assay
Solubility SwissADMEKinetic or thermodynamic solubility assay
Permeability SwissADMEParallel Artificial Membrane Permeability Assay (PAMPA)
Metabolic Stability -Liver microsome stability assay
Plasma Protein Binding -Equilibrium dialysis
In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models, such as rats, are essential to determine key parameters like half-life, clearance, and oral bioavailability.[11] A typical study design involves administering the compound intravenously and orally to different groups of animals and collecting blood samples at various time points for analysis by LC-MS/MS.

Preliminary Toxicological Assessment

Initial toxicity can be assessed in vivo by observing any adverse effects during pharmacokinetic and efficacy studies. Histopathological examination of major organs (liver, kidney, heart) from these studies can provide valuable insights into potential organ-specific toxicities.[2]

Section 4: Concluding Remarks and Future Directions

This guide provides a structured and evidence-based approach to elucidating the mechanism of action of this compound. The proposed investigational workflows are designed to be modular and can be pursued in parallel or sequentially. It is imperative that all experimental protocols are rigorously validated and that appropriate positive and negative controls are included.

The initial focus should be on the in vitro assays to rapidly screen for anti-inflammatory and anti-cancer activities. Positive results in these assays will then warrant progression to the more resource-intensive in vivo models. As data is generated, the initial hypotheses may be refined or new avenues of investigation may emerge. The ultimate goal is to build a comprehensive biological profile of this compound, which will be critical for any future drug development efforts.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR, 11(3). Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sayed, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Retrieved from [Link]

  • Troutman, J. A., et al. (2015). Development of a Physiologically-Based Pharmacokinetic Model of 2-phenoxyethanol and Its Metabolite Phenoxyacetic Acid in Rats and Humans to Address Toxicokinetic Uncertainty in Risk Assessment. Regulatory Toxicology and Pharmacology, 73(1), 357-370. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18, 1839-1875. Retrieved from [Link]

  • Timchalk, C. (2004). Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids. Evidence that the Dog is Not a Relevant Species for Evaluation of Human Health Risk. [Conference Paper]. Retrieved from [Link]

  • Sayed, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. Retrieved from [Link]

  • Google Patents. (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Sayed, M. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters, 25(1), 112-116. Retrieved from [Link]

  • Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. Retrieved from [Link]

  • Mattsson, J. L., et al. (1996). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Fundamental and Applied Toxicology, 30(1), 119-128. Retrieved from [Link]

  • Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2024). Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. ResearchGate. Retrieved from [Link]

Sources

Cheminformatics and Synthetic Profiling of [3-(Propionylamino)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.[1]

Executive Summary

[3-(Propionylamino)phenoxy]acetic acid (CAS 890984-30-2) represents a specialized structural scaffold within the phenoxyacetic acid class.[1] Characterized by a meta-substituted benzene ring featuring a propionylamino moiety and an oxyacetic acid group, this molecule serves as a critical intermediate in the development of PPAR agonists, sweetness inhibitors (structurally homologous to lactisole), and auxin-mimetic herbicides.[1] This guide provides a rigorous technical analysis of its molecular architecture, a validated synthetic pathway, and a framework for its physiochemical characterization.[1]

Molecular Identity & Cheminformatics

This section establishes the definitive chemical identity of the compound.[1] The meta-substitution pattern dictates its unique electronic properties and solubility profile compared to its para-substituted analogs.[1]

Structural Nomenclature
  • IUPAC Name: 2-[3-(Propionylamino)phenoxy]acetic acid

  • Common Name: this compound[1][2]

  • CAS Registry Number: 890984-30-2[1][2]

  • Molecular Formula:

    
    [2]
    
Cheminformatic Descriptors

The following descriptors are essential for database registration and in silico docking studies.

DescriptorValue / String
Canonical SMILES CCC(=O)Nc1cccc(OCC(=O)O)c1
Isomeric SMILES CCC(=O)Nc1cccc(OCC(O)=O)c1
InChI String InChI=1S/C11H13NO4/c1-2-10(13)12-8-4-3-5-9(6-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Molecular Weight 223.23 g/mol
Monoisotopic Mass 223.0845 g/mol
Rotatable Bonds 5
Topological Polar Surface Area (TPSA) 75.6

Drug-Likeness (Lipinski’s Rule of Five)
  • LogP (Predicted): ~1.05 (Highly favorable for oral bioavailability)

  • H-Bond Donors: 2 (Amide NH, Carboxylic Acid OH)

  • H-Bond Acceptors: 4 (Amide O, Ether O, Carboxyl O, Carboxyl OH)[1]

  • Status: Passes all Lipinski criteria, suggesting high potential as a lead scaffold for oral drug delivery.[1]

Synthetic Architecture

The synthesis of this compound requires careful regiochemical control to distinguish between the aniline nitrogen and the phenolic oxygen.[1] The protocol below utilizes a sequential protection-alkylation strategy to maximize yield and purity.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the amide bond.[1] The most robust forward synthesis begins with 3-aminophenol, prioritizing N-acylation to prevent competitive O-acylation, followed by Williamson ether synthesis.[1]

Validated Synthesis Protocol
Step 1: Chemoselective N-Acylation
  • Precursor: 3-Aminophenol[1]

  • Reagent: Propionyl chloride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (

    
    )
    
  • Condition:

    
     to RT, 2 hours.
    

Mechanism: The amine lone pair is significantly more nucleophilic than the phenol oxygen.[1] By maintaining low temperatures (


), we kinetically favor the formation of N-(3-hydroxyphenyl)propanamide.[1]
Step 2: Williamson Ether Synthesis (O-Alkylation)
  • Intermediate: N-(3-hydroxyphenyl)propanamide

  • Reagent: Ethyl chloroacetate (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: Acetone or DMF[1]

  • Condition: Reflux (

    
    ), 4-6 hours.[1]
    

Critical Control Point: Use of the ethyl ester of chloroacetic acid is preferred over the free acid to prevent salt formation and solubility issues in organic media.[1]

Step 3: Ester Hydrolysis
  • Intermediate: Ethyl [3-(propionylamino)phenoxy]acetate[1]

  • Reagent: Lithium Hydroxide (LiOH) or NaOH (1M aq)

  • Solvent: THF/Water (1:1)

  • Condition: RT, 1 hour.

  • Workup: Acidify with 1M HCl to pH 2-3 to precipitate the final carboxylic acid product.

Synthetic Pathway Diagram

SynthesisPathway Start 3-Aminophenol Step1 N-(3-hydroxyphenyl) propanamide Start->Step1 Propionyl Chloride Et3N, DCM, 0°C Step2 Ethyl [3-(propionylamino) phenoxy]acetate Step1->Step2 Ethyl Chloroacetate K2CO3, Acetone, Reflux Final [3-(Propionylamino) phenoxy]acetic acid Step2->Final 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1: Step-wise synthetic pathway for CAS 890984-30-2, highlighting the amide formation prior to ether synthesis.

Structural Validation & Analytical Profiling

To ensure scientific integrity, the synthesized compound must undergo rigorous characterization.[1] The following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR) Expectations
NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 12.0 - 13.0Broad SingletCarboxylic Acid (-COOH)
1H NMR 9.8 - 10.0SingletAmide (-NH-)
1H NMR 7.1 - 7.3MultipletAromatic Ring (C5-H)
1H NMR 6.9 - 7.1MultipletAromatic Ring (C2/C4/C6-H)
1H NMR 4.6SingletMethylene (-O-CH2-CO)
1H NMR 2.3QuartetPropionyl (-CH2-)
1H NMR 1.1TripletPropionyl (-CH3)
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).[1]

  • Expected m/z:

    • 
       (Positive mode)
      

Biological & Pharmacological Context

While specific clinical data for this exact CAS is proprietary or limited, its structural pharmacophore aligns with several well-documented biological classes.[1] Researchers should screen this molecule in the following assays:

  • PPAR Agonism: Phenoxyacetic acid derivatives are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR

    
     and PPAR
    
    
    
    , used in metabolic regulation [1].[1]
  • Sweetness Inhibition: The structure is homologous to Lactisole (2-(4-methoxyphenoxy)propanoic acid).[1] The meta-substitution and amide extension may modulate binding affinity to the T1R3 sweet taste receptor subunit [2].[1]

  • Auxin Mimicry: Similar to 2,4-D and MCPA, the phenoxyacetic acid core suggests potential auxin-like activity in plant physiology, useful for agrochemical screening [3].[1]

Characterization Workflow

Workflow cluster_QC Quality Control cluster_Bio Biological Screening Compound [3-(Propionylamino)phenoxy] acetic acid NMR 1H/13C NMR (Structural Integrity) Compound->NMR LCMS LC-MS (Purity >95%) Compound->LCMS Assay1 PPAR Binding Assay (Metabolic) NMR->Assay1 LCMS->Assay1 Assay2 T1R3 Receptor Assay (Sensory) LCMS->Assay2

Figure 2: Recommended Quality Control (QC) and biological screening workflow for the target molecule.

References

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Source: Bioorganic & Medicinal Chemistry.[1][3][4] URL:[Link]1][4]

  • Molecular mechanism of the sweet taste enhancers. (Context on Lactisole/Phenoxyacetic acid derivatives). Source: PNAS (Proceedings of the National Academy of Sciences).[1] URL:[Link]1]

  • Phenoxyacetic acid - Wikipedia (General class properties and herbicidal context).[1] Source: Wikipedia / PubChem Data Source.[1] URL:[Link]1]

Sources

An In-depth Technical Guide to the Solubility of [3-(Propionylamino)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of [3-(propionylamino)phenoxy]acetic acid. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's structural attributes and the physicochemical properties of its constituent functional groups: a carboxylic acid, a secondary amide, an ether linkage, and an aromatic ring. We present a theoretical solubility profile across a spectrum of common laboratory solvents, from polar protic and aprotic to nonpolar systems. This guide further serves as a practical handbook, offering detailed, step-by-step experimental protocols for the accurate determination of this compound's solubility. These methodologies are designed to be robust and self-validating, ensuring the generation of reliable data for applications in drug discovery, formulation development, and chemical synthesis.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and developability. It directly influences bioavailability, manufacturability, and the choice of formulation strategies. This compound, a molecule of interest in medicinal chemistry, possesses a unique combination of functional groups that create a complex solubility profile. Understanding how this molecule interacts with various solvents is paramount for any researcher aiming to utilize it effectively. This guide provides both a theoretical foundation for predicting its solubility and the practical tools for its empirical determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Calculated LogP 1.05[1]
Appearance Solid (predicted)General chemical knowledge

The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens, and the ether oxygen) suggests the potential for significant interactions with polar solvents.[2] The calculated LogP of 1.05 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that solubility will be highly dependent on the specific nature of the solvent.

Molecular Structure and its Influence on Solubility

The solubility of this compound is a composite of the contributions from its distinct functional moieties.

G cluster_molecule This compound cluster_solvents Solvent Interactions COOH Carboxylic Acid (-COOH) - Polar - Hydrogen Bond Donor/Acceptor - Acidic PolarProtic Polar Protic Solvents (e.g., Water, Ethanol) - Strong H-bonding COOH->PolarProtic Strong interaction PolarAprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) - Dipole-dipole interactions - H-bond accepting COOH->PolarAprotic Favorable interaction Amide Amide (-NHCO-) - Polar - Hydrogen Bond Donor/Acceptor Amide->PolarProtic Strong interaction Amide->PolarAprotic Favorable interaction Ether Ether (-O-) - Polar - Hydrogen Bond Acceptor Ether->PolarProtic Moderate interaction Aromatic Aromatic Ring - Nonpolar - Hydrophobic Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) - van der Waals forces Aromatic->Nonpolar Favorable interaction

Figure 1: Influence of functional groups on solvent interactions.

  • Carboxylic Acid Group: This is the most polar and acidic part of the molecule. It can readily donate a hydrogen bond via its hydroxyl group and accept hydrogen bonds at both of its oxygen atoms. This group will dominate interactions with polar protic solvents like water and alcohols, and its acidity will allow for greatly enhanced solubility in aqueous basic solutions.[3]

  • Amide Group: The secondary amide is also highly polar and capable of both donating and accepting hydrogen bonds.[2] This contributes significantly to its potential solubility in polar solvents.

  • Ether Linkage: The ether group is polar and can act as a hydrogen bond acceptor, further enhancing solubility in protic solvents.

  • Aromatic Ring and Alkyl Chains: The phenyl ring and the propionyl group's ethyl chain are nonpolar and hydrophobic. These parts of the molecule will have favorable interactions with nonpolar solvents through van der Waals forces.[4]

Predicted Solubility Profile

Based on the structural analysis, a qualitative and estimated quantitative solubility profile for this compound in various common solvents is presented below. It is crucial to note that these are predictive values and must be confirmed by experimental measurement.

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Polar Protic WaterSparingly Soluble (~1-5 mg/mL)The presence of multiple polar, hydrogen-bonding groups is offset by the nonpolar aromatic ring and alkyl chain. The parent compound, phenoxyacetic acid, has a water solubility of 12 g/L. The addition of the propionylamino group increases molecular weight and nonpolar surface area, likely decreasing aqueous solubility.[5][6]
EthanolSolubleEthanol's alkyl chain can interact with the nonpolar parts of the molecule, while its hydroxyl group can form strong hydrogen bonds with the carboxylic acid and amide groups.
MethanolSolubleSimilar to ethanol, but its higher polarity may lead to slightly lower solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a powerful solvent for a wide range of organic molecules, capable of strong dipole-diople interactions and accepting hydrogen bonds.
AcetoneModerately SolubleAcetone can accept hydrogen bonds but cannot donate them. Its polarity is lower than DMSO, suggesting moderate solubility.
Nonpolar TolueneSlightly SolubleThe aromatic ring of toluene will interact favorably with the phenyl ring of the solute. However, the polar functional groups will limit solubility.
HexaneInsolubleThe highly nonpolar nature of hexane will not effectively solvate the polar carboxylic acid and amide groups.
Aqueous (pH modified) 0.1 M NaOHFreely SolubleThe carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.
0.1 M HClSparingly SolubleThe acidic conditions will suppress the ionization of the carboxylic acid, leading to solubility similar to or less than that in pure water.

Experimental Determination of Solubility

Accurate solubility data can only be obtained through empirical measurement. The following section outlines a robust protocol for determining the equilibrium solubility of this compound.

Equilibrium Solubility Determination Workflow

G A 1. Preparation - Select solvents - Prepare stock solutions B 2. Equilibration - Add excess solid to solvent - Agitate at constant temperature (e.g., 24-48h) A->B Establish Saturation C 3. Separation - Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D 4. Quantification - Analyze supernatant concentration (e.g., HPLC, UV-Vis) C->D Measure Solute Amount E 5. Calculation - Determine solubility (mg/mL or mol/L) D->E Final Result

Figure 2: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

This protocol is based on the shake-flask method, a gold standard for equilibrium solubility measurement.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane, 0.1 M NaOH, 0.1 M HCl)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standard Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be ~10-20 mg of solid in 1-2 mL of solvent.

    • Add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution (supernatant) from the excess solid, either:

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

      • Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial. This is a critical step to ensure no solid particles are carried over.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with the appropriate mobile phase or solvent used for the standard curve.

    • Analyze the diluted sample using the same analytical method as the standards.

    • Determine the concentration of the diluted sample by interpolating its response from the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in that specific solvent at the tested temperature.

Conclusion

References

  • FooDB. (2010, April 8). Showing Compound Phenoxyacetic acid (FDB008245). Retrieved from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

  • JETIR. (2023, May). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(5). Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Phenoxyacetic Acid.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Phenylpropanamide. Retrieved from [Link]

Sources

Methodological & Application

[3-(Propionylamino)phenoxy]acetic acid for protein interaction studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing Low-Affinity Interactions of the Fragment [3-(Propionylamino)phenoxy]acetic acid using Biophysical Methods

Executive Summary

This Application Note details the protocol for utilizing This compound (CAS: 890984-30-2) in protein interaction studies. Identified primarily as a "fragment" in Fragment-Based Drug Discovery (FBDD), this compound possesses distinct pharmacophoric features—a carboxylic acid "warhead" and a propionylamino hydrogen-bonding motif—making it an ideal probe for exploring polar sub-pockets in target proteins such as phosphatases, reader domains (e.g., Bromodomains), or metabolic enzymes (e.g., PPARs).

Unlike high-affinity antibodies or inhibitors, this compound typically exhibits weak affinity (


 in the high 

M to mM range) with fast exchange rates. Therefore, standard pull-down assays are ineffective. This guide focuses on Surface Plasmon Resonance (SPR) and Ligand-Observed NMR (STD-NMR) protocols designed specifically to validate and quantify these transient molecular interactions.

Chemical Profile & Mechanistic Rationale

Compound: this compound Molecular Weight: 223.23 g/mol Physicochemical Properties:

  • Acidic Moiety: The phenoxyacetic acid group (

    
    ) ensures the molecule is anionic at physiological pH (7.4), driving electrostatic steering toward positively charged residues (Arg, Lys, His).
    
  • Linker/H-Bonding: The meta-propionylamino group acts as a hydrogen bond donor (NH) and acceptor (C=O), allowing the probing of adjacent specificity pockets.

Why this specific probe? In protein interaction studies, this compound serves as a chemical anchor . The carboxylate mimics the phosphate group of phosphotyrosine or the C-terminus of peptide ligands, while the propionyl tail probes for hydrophobic enclosure or backbone hydrogen bonding.

Experimental Workflow

The following diagram illustrates the validation hierarchy required to confirm the binding of this fragment.

FragmentValidation Compound [3-(Propionylamino) phenoxy]acetic acid (Stock: 100mM DMSO) Solubility Solubility Check (PBS, pH 7.4) Compound->Solubility Dilution SPR SPR Analysis (Kinetics/Affinity) Solubility->SPR Pass SPR->Compound Aggregator/Fail NMR STD-NMR (Epitope Mapping) SPR->NMR Confirmed Binder XRay X-ray Soaking (Structural Model) NMR->XRay Valid Epitope

Figure 1: Critical path for validating low-affinity fragment interactions. The workflow prioritizes solubility and kinetic validation (SPR) before structural characterization.

Protocol 1: Surface Plasmon Resonance (SPR)

Objective: Determine the dissociation constant (


) and confirm 1:1 binding stoichiometry.
Challenge:  Small molecules (<300 Da) produce low Refractive Index (RI) signals.
Solution:  Use high-density sensor surfaces and "Clean Screen" methodology.
Materials
  • Instrument: Biacore 8K or S200 (or equivalent).

  • Sensor Chip: CM5 (Carboxymethyl dextran) or SA (Streptavidin) if target is biotinylated.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 2-5% DMSO). Note: DMSO concentration must match the sample exactly.

Step-by-Step Methodology
  • Surface Preparation (Target Immobilization):

    • Immobilize the target protein to a high level (3,000–5,000 RU) to maximize the theoretical

      
       for a 223 Da ligand.
      
    • Calculation:

      
      
      
    • Reference Channel: Must be activated and blocked (CM5) or coated with a non-interacting protein (e.g., BSA) to subtract bulk refractive index changes.

  • Sample Preparation:

    • Prepare a 100 mM stock of this compound in 100% DMSO.

    • Perform a Solvent Correction Cycle : Prepare buffer standards with 4.5% to 5.5% DMSO to correct for bulk shifts.

    • Dilute compound to a concentration series: 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000

      
      M.
      
  • Injection Parameters:

    • Flow Rate: High flow (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 30–60 seconds (association).

    • Dissociation Time: 15–30 seconds. Rationale: Fragments typically have fast off-rates (

      
      ); long dissociation times are unnecessary.
      
  • Data Analysis (Quality Control):

    • Look for "Square Wave" sensorgrams (instant on/off).

    • Warning Sign: If the signal does not return to baseline immediately, it indicates non-specific hydrophobic binding or aggregation.

    • Fit data to a Steady State Affinity model (Isotherm plot of

      
       vs. Concentration).
      

Protocol 2: Saturation Transfer Difference (STD) NMR

Objective: Map which part of the molecule (Phenoxy ring vs. Propionyl tail) interacts with the protein surface. Mechanism: Magnetization is transferred from the protein (saturated) to the bound ligand. Only protons in close contact (<5 Å) with the protein will show an STD signal.

Materials
  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

  • Solvent: Deuterated Buffer (PBS in

    
    ).
    
Step-by-Step Methodology
  • Sample Setup:

    • Ligand Excess: 50:1 to 100:1 ratio (Ligand:Protein).

    • Concentration: 500

      
      M Ligand + 5–10 
      
      
      
      M Protein.
    • Control: Run a spectrum of the ligand without protein to ensure no artifacts.

  • Pulse Sequence:

    • Use a standard stddiff sequence.

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (targets protein protons, avoids ligand).

    • Off-Resonance Irradiation: 30 ppm (control).

    • Saturation Time: 2 seconds (Gaussian train pulses).

  • Interpretation:

    • Acquire the Difference Spectrum (Off-Resonance minus On-Resonance).

    • Signal Assignment:

      • Aromatic protons (6.8–7.5 ppm): Indicates phenoxy ring burial (hydrophobic/pi-stacking).

      • Methylene protons (CH2 of acetic acid): Indicates electrostatic anchor engagement.

      • Propionyl protons (CH2-CH3): Indicates interaction with a sub-pocket.

    • Epitope Mapping: Calculate % STD effect (

      
      ). High % indicates closer proximity to the protein surface.
      

Data Presentation & Analysis

When reporting results for this compound, summarize the biophysical metrics as follows:

Table 1: Expected Biophysical Parameters for Validated Hit

ParameterMethodTypical ValueInterpretation

SPR / ITC100

M – 2 mM
Weak affinity is normal for this fragment size (Ligand Efficiency is key).
Binding Efficiency (LE) Calculation> 0.3 kcal/mol/heavy atom

. High LE validates the hit quality.
STD Effect NMR> 5% for aromatic protonsConfirms specific binding mode rather than solvent artifact.
Solubility Nephelometry> 1 mM in PBSEssential for reliable assay data.
Visualizing the Interaction Logic

The following diagram explains the hypothetical binding mode logic you should test for:

BindingMode Carboxyl Carboxylate Group (COO-) ArgLys Positively Charged Residue (Arg/Lys/His) Carboxyl->ArgLys Electrostatic / Salt Bridge Phenoxy Phenoxy Ring (Aromatic) HydroPocket Hydrophobic Pocket Phenoxy->HydroPocket Pi-Stacking / VdW Propionyl Propionylamino (Linker) Backbone Backbone Amide/Carbonyl Propionyl->Backbone Hydrogen Bond

Figure 2: Hypothetical pharmacophore mapping. The carboxylate acts as the primary anchor, while the propionyl group provides specificity.

Troubleshooting & Controls

  • False Positives (Aggregation): Phenoxyacetic acid derivatives can form micelles at high concentrations.

    • Test: Add 0.01% Triton X-100 to the buffer. If binding signal disappears, the interaction was non-specific aggregation.

  • pH Dependency: The binding is likely pH-sensitive due to the carboxylic acid.

    • Test: Run SPR at pH 6.0, 7.4, and 8.0. A loss of binding at low pH (protonated acid) confirms the requirement for the anionic charge.

  • Competition Control: Use Phenoxyacetic acid (lacking the propionylamino group) as a competitor. If the

    
     is identical, the propionyl group is not contributing to binding (redundant).
    

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link

  • Mashalidis, E. H., et al. (2013). Fragment-based approaches in drug discovery and chemical biology. Journal of Chemical Biology. Link

  • Giannetti, A. M. (2011). From experimental data to binding energy: a primer on the thermodynamics of protein-ligand interactions for medicinal chemists. Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Hit2Lead Catalog Entry. this compound (CAS 890984-30-2).[1] ChemBridge/Hit2Lead. Link

Sources

Application Note: [3-(Propionylamino)phenoxy]acetic acid in Fragment-Based Drug Discovery

[1][2]

Executive Summary

This compound is a functionalized phenoxyacetic acid derivative utilized primarily as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis.[1][2]

Its structural profile—combining a carboxylic acid "warhead" (for electrostatic interactions or chemical coupling), a phenoxy ether linker, and a propionylamide moiety (hydrogen bond donor/acceptor)—makes it an ideal starting point for targeting:[1][2]

  • Nuclear Receptors: Specifically Peroxisome Proliferator-Activated Receptors (PPARs), where the acidic headgroup mimics fatty acid ligands.[1][2]

  • GPCRs: Such as the CRTH2 (DP2) receptor, where phenoxyacetic acid derivatives (e.g., Ramatroban analogs) are known antagonists.[1][2]

  • Enzyme Active Sites: As a mimic of peptide substrates or phosphate groups.[1][2]

This guide outlines the compound's physicochemical profile, its application in high-throughput screening (HTS), and protocols for its chemical elaboration.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the "Rule of Three" (Ro3) compliance is critical for fragment utility.[1][2] This compound exhibits ideal fragment properties, allowing for significant chemical elaboration without violating "Rule of Five" limits in subsequent lead optimization.[1][2]

PropertyValueBiological Relevance
Molecular Weight 223.23 g/mol Ideal Fragment (<300 Da). Leaves "mass room" for ligand growing.[1][2]
cLogP ~1.05High Solubility. Favorable for high-concentration NMR/SPR screening.[1][2]
H-Bond Donors 1 (Amide NH)Specific interaction with backbone carbonyls or Ser/Thr residues.[1][2]
H-Bond Acceptors 4 (Acid, Ether, Amide)Rich vector field for electrostatic mapping of binding pockets.[1][2]
Rotatable Bonds 5Moderate flexibility allows induced-fit binding without high entropic penalty.[1][2]
Acidic pKa ~3.5 - 4.0Exists as an anion at physiological pH (7.4), mimicking phosphates or Asp/Glu residues.[1][2]

Mechanism of Application: The "Privileged Structure" Hypothesis[1][2]

The phenoxyacetic acid core is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Structural Activity Relationship (SAR) Logic

The compound serves as a bi-functional scaffold :

  • The Acidic Tail (Anchor): The acetic acid moiety typically anchors the molecule via salt bridges to positively charged residues (Arg, Lys, His) in the target protein's binding pocket.[1][2]

  • The Amide Linker (Spacer/Interaction): The propionylamino group at the meta-position provides a vector for hydrophobic interactions (ethyl group) and hydrogen bonding (amide), distinct from the para-substituted fibrates.[1][2]

Target Class Relevance[1][2]
  • PPAR

    
    /
    
    
    Agonists:
    The acidic headgroup mimics the carboxylate of endogenous fatty acids.[1][2]
  • CRTH2 Antagonists: Similar to the Ramatroban scaffold, the phenoxyacetic acid core is essential for binding to the CRTH2 receptor on Th2 cells.[1][2]

  • Auxin Mimicry: In agrochemical discovery, this scaffold mimics indole-3-acetic acid (Auxin).[1][2]

Visualization: Structural Elaboration Pathway

The following diagram illustrates how this fragment is elaborated into a lead compound using FBDD principles.

Gcluster_0SAR VectorsFragmentThis compound(Fragment Hit)TargetTarget Binding Pocket(Arg/Lys Residues)Fragment->TargetElectrostatic Anchor(COO- <-> Arg+)CouplingAmide Coupling(R-NH2 Library)Fragment->CouplingChemical Elaboration(-COOH derivatization)LeadElaborated Lead(High Affinity)Coupling->LeadLibrary Expansion

Figure 1: Strategic elaboration of the fragment. The carboxylic acid serves as both a binding anchor (electrostatic) and a synthetic handle for library generation.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Rationale: As a fragment, the compound must be screened at high concentrations (0.1 – 10 mM).[1][2] This protocol ensures the compound does not aggregate, which causes false positives in biochemical assays.[1][2]

Materials:

  • This compound (Solid)[1][2][3][4]

  • PBS Buffer (pH 7.4)[1][2]

  • DMSO[1][2]

  • 96-well UV-transparent plate[1][2]

  • Plate Shaker

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of compound in DMSO to create a 100 mM stock solution .

  • Spiking: Prepare a dilution series in PBS (pH 7.4) targeting final concentrations of 10, 50, 100, 500, and 1000

    
    M. Ensure final DMSO concentration is constant (e.g., 1%).[1][2]
    
  • Equilibration: Seal the plate and shake at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter samples using a 0.45

    
    m filter plate to remove undissolved particulates.
    
  • Quantification: Measure UV absorbance at 280 nm (phenoxy absorption).

  • Analysis: Compare absorbance against a standard curve prepared in 100% DMSO.

    • Pass Criteria: Solubility > 1 mM in PBS is required for NMR/SPR screening.[1][2]

Protocol B: High-Throughput Amide Coupling (Library Synthesis)

Rationale: To elaborate the fragment into a lead, the carboxylic acid is coupled with diverse amines.[1][2] This protocol uses HATU activation for parallel synthesis.[1][2]

Reagents:

  • Scaffold: this compound (0.1 M in DMF)

  • Diverse Amines (R-NH

    
    ) (0.1 M in DMF)[1][2]
    
  • Coupling Agent: HATU (0.1 M in DMF)[1][2]

  • Base: DIPEA (0.2 M in DMF)[1][2]

Workflow:

  • Arraying: Dispense 50

    
    L of Scaffold solution (5 
    
    
    mol) into each well of a 96-well reaction block.
  • Activation: Add 55

    
    L of HATU solution (5.5 
    
    
    mol) and 50
    
    
    L of DIPEA (10
    
    
    mol). Shake for 5 minutes at Room Temperature (RT).
  • Coupling: Add 55

    
    L of specific Amine solution (5.5 
    
    
    mol) to respective wells.
  • Incubation: Seal block and shake at RT for 16 hours .

  • Quenching: Add 50

    
    L of 10% acetic acid/water to quench unreacted amines.
    
  • Purification: Purify via solid-phase extraction (SPE) using SCX (Strong Cation Exchange) cartridges to catch unreacted amines, or standard RP-HPLC.[1][2]

  • Validation: Analyze 5% of wells via LC-MS to confirm product formation (Target Mass = Scaffold + Amine - H

    
    O).
    
Protocol C: Surface Plasmon Resonance (SPR) Fragment Screening

Rationale: Confirm direct binding of the fragment to the target protein.[1][2]

Setup:

  • Instrument: Biacore 8K or similar.

  • Chip: CM5 Sensor Chip (Carboxylated dextran).[1][2]

  • Ligand: Target Protein (immobilized via Amine Coupling, ~3000 RU).[1][2]

Method:

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Injection: Inject compound at concentrations: 0 (blank), 10, 50, 100, 250, 500, 1000

    
    M.
    
  • Flow Rate: 30

    
    L/min.
    
  • Contact Time: 60 seconds (association) / 60 seconds (dissociation).

  • Analysis:

    • Since fragments have fast on/off rates, look for "Square Wave" sensorgrams.[1][2]

    • Plot Steady State Affinity (

      
       vs. Concentration) to determine 
      
      
      .[1][2]

Workflow Visualization

The following diagram details the decision tree for processing this compound from a library hit to a validated lead.

WorkflowStartStart: this compoundSolubilityStep 1: Solubility Check(Protocol A)Start->SolubilityScreenStep 2: SPR/NMR Screening(Protocol C)Solubility->ScreenDecisionIs KD < 5 mM?Screen->DecisionSynthesizeStep 3: Library Synthesis(Protocol B)Decision->SynthesizeYes (Hit)DiscardDiscard / Re-designDecision->DiscardNo (Inactive)ValidationStep 4: Functional Assay(Cell-based)Synthesize->Validation

Figure 2: Fragment-to-Lead workflow. The compound enters at Step 1; success in SPR screening triggers the synthetic elaboration in Step 3.[1][2]

References

  • Erlanson, D. A., et al. (2016).[1][2] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619.[1][2] Link

  • Wermuth, C. G. (2008).[1][2] "The Practice of Medicinal Chemistry." Elsevier.[1][2] (Chapter on Privileged Structures and Phenoxyacetic Acids). Link

  • Stockman, B. J., et al. (2009).[1][2] "Design and characterization of a fragment library for drug discovery." Chemical Biology & Drug Design, 73(6), 609-617.[1][2] Link

  • Hit2Lead Database. "this compound Compound Profile." ChemBridge Corporation.[1][2] Link

  • Ulven, T., & Kostenis, E. (2010).[1][2] "CRTH2 antagonists for the treatment of allergic disease." Journal of Medicinal Chemistry, 53(5), 1908-1926.[1][2] (Contextual reference for phenoxyacetic acid scaffolds in CRTH2). Link[1][2]

Protocol for the Dissolution and Handling of [3-(Propionylamino)phenoxy]acetic acid for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the solubilization and handling of [3-(Propionylamino)phenoxy]acetic acid (CAS No. 890984-30-2) for use in research and drug development applications. As a derivative of phenoxyacetic acid, a class of compounds with diverse biological activities, establishing reproducible and effective dissolution protocols is critical for ensuring experimental accuracy and validity.[1][2][3] We present two primary protocols: one for creating high-concentration stock solutions in an organic solvent (DMSO) and another for preparing aqueous stock solutions for applications intolerant to organic solvents. The underlying chemical principles governing solubility are explained to empower researchers to adapt these protocols to their specific experimental needs. This guide includes detailed, step-by-step methodologies, calculation tables, and best practices for storage and handling to ensure compound integrity.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful dissolution strategy. The molecule's structure, featuring a carboxylic acid group, dictates its acidic nature and pH-dependent solubility.

PropertyValueReference
IUPAC Name This compound-
CAS Number 890984-30-2[4]
Molecular Formula C₁₁H₁₃NO₄[4]
Molecular Weight 223.23 g/mol [4]
Appearance Solid[4]
Purity ≥95%[4]
LogP 1.05[4]
Inferred pKa ~3.1 - 3.7[5][6][7]
Inferred Water Solubility Sparingly soluble[5][6]
Inferred Organic Solubility Soluble in Ethanol, DMSO[5][8]

Note: pKa and solubility in water and organic solvents are inferred from the parent compound, phenoxyacetic acid, due to a lack of specific experimental data for the derivative. This is a standard and reliable practice for initial protocol development.

The Chemistry of Dissolution: pH and pKa

The key to dissolving this compound in aqueous solutions lies in its carboxylic acid moiety. Like its parent compound, phenoxyacetic acid, it is a weak acid.[5][6] At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, protonated form, which has limited water solubility. By increasing the pH to a level above the pKa, the carboxylic acid group is deprotonated, forming a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.

G cluster_equilibrium Dissolution Equilibrium in Aqueous Solution cluster_conditions Governing Conditions Compound_Insoluble [R-COOH] Insoluble (Protonated Form) Compound_Soluble [R-COO⁻ + H⁺] Soluble (Deprotonated Salt) Compound_Insoluble->Compound_Soluble + OH⁻ − H⁺ pH_low Low pH (pH < pKa) Favors Insoluble Form Compound_Insoluble->pH_low pH_high High pH (pH > pKa) Favors Soluble Form Compound_Soluble->pH_high

Caption: Deprotonation of the carboxylic acid at high pH increases solubility.

Recommended Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich D2650)

  • Ethanol, 200 proof (100%), molecular biology grade

  • Sodium hydroxide (NaOH), 1N and 0.1N solutions, sterile

  • Hydrochloric acid (HCl), 1N and 0.1N solutions, sterile

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Calibrated pH meter

Protocol 1: High-Concentration Stock in Organic Solvent (DMSO)

This is the recommended protocol for most applications, including cell culture, as it allows for the preparation of a high-concentration, stable stock solution.

Step-by-Step Methodology
  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration. (See Table 2 for examples).

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of the compound and transfer it to a sterile, appropriately sized tube or vial (e.g., a 1.5 mL microcentrifuge tube for 1 mL of solvent).

  • Solvent Addition: Add the required volume of sterile, cell culture-grade DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex at maximum speed for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. The final solution should be clear and free of particulates.

  • Sterilization (Optional): If absolute sterility is required and the initial components were not sterile, the final DMSO stock can be passed through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Label clearly with the compound name, concentration, date, and solvent. Store aliquots at -20°C or -80°C for long-term stability.[8]

Calculation Table for a 10 mM Stock Solution
Desired Stock VolumeMass of Compound (MW: 223.23 g/mol )
1 mL2.23 mg
5 mL11.16 mg
10 mL22.32 mg

Formula: Mass (mg) = 10 mmol/L × Volume (L) × 223.23 g/mol

G start Start calculate 1. Calculate Mass (e.g., 2.23 mg for 1 mL of 10 mM stock) start->calculate weigh 2. Weigh Compound into a sterile vial calculate->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex Thoroughly (Warm to 37°C if needed) add_dmso->dissolve check 5. Visually Inspect (Ensure solution is clear) dissolve->check check->dissolve Particulates Remain aliquot 6. Aliquot into single-use tubes check->aliquot Completely Dissolved store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution in DMSO.

Protocol 2: Aqueous Stock Solution

This protocol is for experiments where organic solvents like DMSO may interfere with the assay or are toxic to the biological system. It relies on deprotonating the acid with a base to achieve solubility.

Step-by-Step Methodology
  • Calculation: Determine the mass of the compound required for your desired final volume and concentration.

  • Weighing: Weigh the calculated mass and place it in a sterile tube.

  • Initial Suspension: Add approximately 80% of the final desired volume of sterile water. The compound will likely not dissolve at this stage and will form a suspension.

  • Basification: While stirring or vortexing, add 1N NaOH dropwise until the compound fully dissolves. The solution should become clear. This indicates the formation of the soluble sodium salt. Be patient and add the base slowly.

  • pH Adjustment: Carefully adjust the pH of the solution back down to the desired physiological range (e.g., 7.4) using 0.1N HCl. Crucially, monitor the solution for any signs of precipitation as the pH is lowered. If precipitation occurs, it indicates that the desired concentration is above the compound's solubility limit at that pH. In this case, either increase the final volume (lowering the concentration) or increase the pH slightly until the solution clears.

  • Final Volume: Once the compound is dissolved and the pH is stable, add sterile water to reach the final desired volume (q.s.).

  • Sterilization: Pass the final aqueous solution through a 0.22 µm sterile syringe filter.

  • Aliquoting and Storage: Aliquot and store at -20°C. Aqueous solutions may be less stable long-term than DMSO stocks.

G start Start weigh 1. Weigh Compound into a sterile tube start->weigh add_water 2. Add ~80% of final volume of sterile water weigh->add_water add_base 3. Add 1N NaOH dropwise until fully dissolved add_water->add_base adjust_ph 4. Adjust pH to target (e.g., 7.4) with 0.1N HCl add_base->adjust_ph check 5. Check for Precipitation adjust_ph->check check->adjust_ph Precipitate Forms (Re-adjust pH slightly higher or dilute) add_qs 6. Add water to final volume (q.s.) check->add_qs Solution Clear filter 7. Sterile Filter (0.22 µm) add_qs->filter aliquot 8. Aliquot and Store at -20°C filter->aliquot end End aliquot->end

Caption: Workflow for preparing an aqueous stock solution.

Preparation of Working Solutions

Always dilute the high-concentration stock solution into your final experimental medium (e.g., cell culture medium, assay buffer) immediately before use.

  • Dilution: Perform serial dilutions if necessary to achieve the final working concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be done by adding 1 µL of the stock solution to 999 µL of medium.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments.[9] This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental samples to account for any effects of the solvent itself.

  • Final Solvent Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[9]

Storage and Stability

  • Powder: Store the solid compound at room temperature, protected from light and moisture.[8]

  • Stock Solutions: Store stock solutions in tightly sealed aliquots at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[8] When stored properly at -80°C, stock solutions in DMSO are expected to be stable for up to two years.[8]

Safety Precautions

  • Always handle the compound and solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The parent compound, phenoxyacetic acid, is a mild irritant.[7] Assume similar properties for this derivative and avoid contact with skin and eyes.

  • Consult the Material Safety Data Sheet (MSDS) for the specific compound for complete safety information.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). General (Stock) Solutions. Retrieved from [Link]

  • Yulita, M. (2020). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • PubChem. (n.d.). 3-Phenoxypropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patentscope. (2013). WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. World Intellectual Property Organization. Retrieved from [Link]

  • ChemIDplus. (n.d.). Phenoxyacetic Acid. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2021). Physical and chemical properties of phenoxyacetic acid herbicides. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2487. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Retrieved from [Link]

  • PubChem. (n.d.). (3-Aminophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, phenoxy-. NIST WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of [3-(Propionylamino)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Elucidating the Bioactivity of a Novel Phenoxyacetic Acid Derivative

The compound [3-(Propionylamino)phenoxy]acetic acid belongs to the phenoxyacetic acid class of molecules.[1][2][3] This structural motif is the backbone for a wide range of biologically active compounds, from herbicides to therapeutics.[1][4][5] Phenoxyacetic acid derivatives have been reported to exhibit a diverse array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][6] Notably, compounds with this scaffold have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and as inhibitors of enzymes such as alpha-glucosidase.[1][7]

Given the therapeutic importance of these targets, this compound, a novel derivative, presents an intriguing candidate for biological screening. However, its specific molecular targets and biological effects are not yet characterized. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential bioactivity of this compound using high-throughput screening (HTS) assays. We will focus on two high-priority, plausible target classes for this molecule: PPARs and alpha-glucosidase. The following protocols are designed to be robust, scalable, and provide a clear path from initial screening to hit validation.

Physicochemical Properties for HTS

Before initiating any screening campaign, it is crucial to understand the physicochemical properties of the test compound. This ensures proper handling, storage, and accurate concentration measurements during the assays.

PropertyValueSource
Molecular Formula C11H13NO4[8]
Molecular Weight 223.23 g/mol [8]
LogP 1.05[8]
Form Solid[8]
Solubility Expected to be soluble in DMSO. Aqueous solubility may be limited.Inferred from general properties of similar organic compounds.

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in appropriate assay buffers to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects the biological system (typically ≤ 0.5%).

Part 1: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Screening

Scientific Rationale

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[7][9] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.[7] These receptors play critical roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[7][9][10] For instance, PPARα is a major regulator of fatty acid catabolism in the liver, while PPARγ is a key driver of adipogenesis and insulin sensitization.[7][11] Consequently, PPARs are important therapeutic targets for dyslipidemia and type 2 diabetes.[12][13] The phenoxyacetic acid scaffold is present in known PPAR ligands, making this a logical target class to investigate for this compound.[7]

HTS Assay Principle: Cell-Based PPAR Transactivation Assay

A common and effective HTS method to identify PPAR agonists is a cell-based reporter gene assay.[12][13] This assay utilizes a host cell line (e.g., HEK293T) engineered to express two key components:

  • A chimeric receptor consisting of the Ligand-Binding Domain (LBD) of a human PPAR isoform (e.g., PPARα or PPARγ) fused to the DNA-Binding Domain (DBD) of the yeast transcription factor GAL4.

  • A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of a reporter gene, such as firefly luciferase.

When an agonist binds to the PPAR LBD, the chimeric receptor undergoes a conformational change, binds to the UAS, and drives the expression of luciferase. The resulting luminescence is proportional to the level of PPAR activation and can be quantified using a luminometer.

Diagram: PPAR Agonist Reporter Assay Workflow

PPAR_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis HEK293T HEK293T Cells Transfection Co-transfection HEK293T->Transfection Plasmids PPAR-LBD-GAL4 & UAS-Luciferase Plasmids Plasmids->Transfection Plating Plate cells in 384-well plates Transfection->Plating Compound Add this compound (and controls) Plating->Compound Incubation Incubate for 18-24 hours Compound->Incubation Lysis Add Luciferase Reagent Incubation->Lysis Readout Measure Luminescence Lysis->Readout Normalization Normalize to Controls Readout->Normalization DoseResponse Generate Dose-Response Curve Normalization->DoseResponse EC50 Calculate EC50 DoseResponse->EC50 AlphaGlucosidase_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism pNPG pNPG (Substrate) Colorless Enzyme α-Glucosidase pNPG->Enzyme 1. Substrate Binding pNP p-Nitrophenol Yellow (Abs @ 405 nm) Enzyme->pNP 2. Cleavage Glucose Glucose Enzyme->Glucose Inhibitor This compound BlockedEnzyme Inhibited α-Glucosidase Inhibitor->BlockedEnzyme Inhibitor Binding BlockedEnzyme->pNPG Substrate Blocked BlockedEnzyme->pNP No Reaction

Caption: Principle of the colorimetric alpha-glucosidase inhibition assay.

Detailed HTS Protocol for Alpha-Glucosidase Inhibition

Materials and Reagents:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (100 mM, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium carbonate (Na2CO3) solution (0.2 M) for stopping the reaction

  • Clear, flat-bottom 384-well assay plates

  • This compound

  • Positive Control: Acarbose or 1-Deoxynojirimycin [14]* Negative Control: Vehicle (0.5% DMSO)

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the alpha-glucosidase solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer. The optimal concentrations of enzyme and substrate should be determined empirically by running a titration experiment.

  • Compound Plating:

    • Add 1 µL of this compound, controls, or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the alpha-glucosidase solution to each well.

    • Mix and pre-incubate the plate at 37°C for 15 minutes. This allows the compound to bind to the enzyme before the substrate is introduced. [14]

  • Initiation of Reaction:

    • Add 25 µL of the pNPG substrate solution to each well to start the reaction.

    • Mix and incubate the plate at 37°C for 15-30 minutes.

  • Termination of Reaction:

    • Add 50 µL of 0.2 M Na2CO3 solution to each well to stop the enzymatic reaction and develop the yellow color. [14]

  • Signal Detection:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Percent Inhibition Calculation:

    • % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Where Abs_compound is the absorbance in the presence of the test compound, Abs_vehicle is the absorbance of the negative control, and Abs_blank contains all reagents except the enzyme.

  • IC50 Determination: For active compounds, a dose-response experiment should be performed. The % Inhibition is plotted against the logarithm of the compound concentration, and the IC50 value (the concentration that causes 50% inhibition) is determined using a non-linear regression model.

Conclusion

This application note provides a strategic framework and detailed protocols for the initial characterization of this compound using high-throughput screening. By employing the described PPAR transactivation and alpha-glucosidase inhibition assays, researchers can efficiently determine if this novel compound modulates these high-value therapeutic targets. Positive "hits" from these screens will provide the foundation for more in-depth mechanistic studies, structure-activity relationship (SAR) analysis, and further lead optimization in the drug discovery pipeline. These methodologies are not only applicable to the title compound but can also serve as a robust platform for screening other novel chemical entities.

References

  • Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase - Food & Function (RSC Publishing). Available at: [Link]

  • High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method - PubMed. Available at: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. Available at: [Link]

  • High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Rapid Screening for α-Glucosidase Inhibitors from Gymnema sylvestre by Affinity Ultrafiltration–HPLC-MS - ResearchGate. Available at: [Link]

  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - Frontiers. Available at: [Link]

  • High-Throughput Screening Assays | Assay Genie. Available at: [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. Available at: [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC. Available at: [Link]

  • Advances in High-Throughput Screening | Technology Networks. Available at: [Link]

  • In vitro effect of peroxisome proliferator activated receptor (PPAR) ligands on prostaglandin E2 synthesis and secretion by porcine endometrium during the estrous cycle and early pregnancy - PubMed. Available at: [Link]

  • Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - Frontiers. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. Available at: [Link]

  • Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. Available at: [Link]

  • High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry - PubMed. Available at: [Link]

  • Acid alpha-glucosidase - Wikipedia. Available at: [Link]

  • Phenoxyacetic acid - Wikipedia. Available at: [Link]

  • Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions - MDPI. Available at: [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed. Available at: [Link]

  • Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC. Available at: [Link]

  • Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed. Available at: [Link]

  • Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]- - the NIST WebBook. Available at: [Link]

  • High-Throughput Screening and Proteomic Characterization of Compounds Targeting Myeloid-Derived Suppressor Cells - PubMed. Available at: [Link]

  • Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases - PubMed. Available at: [Link]

  • High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC. Available at: [Link]

  • Target Identification of Bioactive Covalently Acting Natural Products - Nomura Research Group. Available at: [Link]

  • Acid α-glucosidase (GAA) activity and glycogen content in muscle biopsy specimens of patients with Pompe disease: A systematic review - PMC. Available at: [Link]

  • 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem - NIH. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid - Semantic Scholar. Available at: [Link]

  • Pharmacological Enhancement of α-Glucosidase by the Allosteric Chaperone N-acetylcysteine - PMC. Available at: [Link]

  • US9404100B2 - High concentration alpha-glucosidase compositions for the treatment of Pompe disease - Google Patents.
  • GAAW - Overview: Acid Alpha-Glucosidase, Leukocytes - Mayo Clinic Laboratories. Available at: [Link]

Sources

Technical Monograph: Handling and Storage of [3-(Propionylamino)phenoxy]acetic acid

[1]

Molecular Weight:1

Executive Summary & Physicochemical Context

[3-(Propionylamino)phenoxy]acetic acid is a bifunctional organic building block characterized by a phenoxyacetic acid core substituted with a propionylamide group at the meta position.[1] Its utility in drug development lies in its ability to serve as a stable linker or a pharmacophore mimic in ligand-based drug design.[1]

Effective handling requires understanding the interplay between its two primary functional groups:[1]

  • Carboxylic Acid (

    
    ):  Dictates pH-dependent solubility and sensitivity to basic environments.[1]
    
  • Propionylamide: Provides hydrogen bonding capability but introduces susceptibility to hydrolysis under extreme pH conditions or enzymatic activity.[1]

This guide outlines the protocols for preserving the integrity of this compound, preventing the common pitfalls of amide hydrolysis and oxidative degradation.[1]

Receiving & Verification Protocol (QC)[1]

Upon receipt, the compound must undergo a "Handshake Protocol" to verify identity and purity before entering the long-term storage inventory.[1] This prevents "garbage-in, garbage-out" scenarios in downstream assays.[1]

Visual Inspection[1][4]
  • Expected Appearance: White to off-white crystalline powder.[1][2]

  • Red Flags: Yellowing or clumping suggests moisture ingress or oxidative degradation (phenol formation).[1]

Structural Verification (NMR/LC-MS)

Do not rely solely on vendor labels.[1] Perform a spot check using Proton NMR (


  • Key Diagnostic Signals:

    • 
       ppm (Singlet, 1H): Amide -NH -.[1]
      
    • 
       ppm (Singlet, 2H): O-CH 
      
      
      -COOH.[1]
    • 
       ppm (Quartet, 2H): Propionyl -CH 
      
      
      -.[1]
    • 
       ppm (Triplet, 3H): Propionyl -CH 
      
      
      .[1]
Quality Control Workflow

The following diagram illustrates the decision logic for accepting the material into inventory.

QC_Workflowcluster_0Critical CheckpointsStartShipment ReceivedVisualVisual Inspection(Color/Texture)Start->VisualSolubilitySolubility Test(DMSO: 10mM)Visual->SolubilityAnalysisAnalytical Verification(LC-MS / H-NMR)Solubility->AnalysisDecisionPurity > 95%?Analysis->DecisionStoreLog into InventoryStorage: -20°C, DesiccatedDecision->StoreYesQuarantineQuarantineContact VendorDecision->QuarantineNo

Figure 1: Quality Control decision matrix for incoming chemical entities.

Storage Architecture

Long-term stability depends on minimizing three vectors of degradation: Hydrolysis (moisture), Oxidation (air), and Photolysis (light).[1]

Solid State Storage[1]
  • Temperature: Store at -20°C . While the compound is likely stable at room temperature for weeks, freezing inhibits slow amide hydrolysis and decarboxylation.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[1] If not, seal the vial with Parafilm® and place it inside a secondary container with active desiccant (e.g., Drierite™).[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid clear glass to prevent potential photo-oxidation of the aromatic ring.[1]

Stability Matrix[1]
ConditionRisk LevelMechanism of FailureRecommendation
Room Temp + Humidity HighAmide hydrolysis; clumpingAvoid. Use for <24h only.[1]
4°C (Fridge) MediumCondensation upon openingAcceptable for active use (<1 month).[1]
-20°C (Freezer) LowMinimalStandard for long-term storage.
-80°C (Deep Freeze) Very LowNoneRecommended for >2 year archiving.[1][3]

Solubilization & Solution Handling

The solubility of this compound is heavily influenced by its carboxylic acid moiety.[1]

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions.[1] Soluble up to >50 mM.[1][3]

    • Protocol: Prepare a 10 mM or 100 mM master stock in anhydrous DMSO.[1] Aliquot into single-use volumes to avoid freeze-thaw cycles.

  • Ethanol: Soluble, but evaporation can alter concentration over time.[1]

  • Water/PBS: Poor solubility at acidic pH. To dissolve in aqueous media, the pH must be raised above the pKa (~4.[1]0) to deprotonate the carboxylic acid.[1]

Aqueous Dissolution Protocol

Do not attempt to dissolve the solid directly in water or acidic buffer.[1]

  • Pre-dissolve: Dissolve the compound in a minimal volume of DMSO (e.g., 1% of final volume).[1]

  • Dilute: Slowly add the DMSO concentrate to a buffered solution (PBS, pH 7.4) while vortexing.[1]

  • Clarify: If precipitation occurs, add dilute NaOH dropwise until clear, then back-titrate carefully if necessary. Note: Avoid pH > 10 to protect the amide bond.[1]

Solubilization Logic Flow

Solubility_LogicInputExperimental GoalChoiceApplication?Input->ChoiceStockMaster Stock(Storage)Choice->StockLong TermCellCell Culture(Assay)Choice->CellBiologicalChemChemical Synthesis(Reaction)Choice->ChemSyntheticDMSO100% Anhydrous DMSO(Store at -20°C)Stock->DMSOPBSPre-dissolve DMSO,then dilute in PBS (pH 7.4)Cell->PBSOrgDCM, THF, or DMF(Depending on reaction)Chem->Org

Figure 2: Solvent selection guide based on downstream application.[1]

Safety & Disposal Guidelines

While specific toxicological data for CAS 890984-30-2 is limited, it should be handled as a Category 2 Irritant based on the properties of phenoxyacetic acid derivatives [1].[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: Use a fume hood when handling the dry powder to prevent inhalation of dust.[1]

  • Ocular: Chemical safety goggles.

  • Dermal: Nitrile gloves (standard thickness 0.11 mm is sufficient for incidental contact; double glove if handling DMSO solutions).[1]

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes.[1] The acidic nature can cause corneal irritation.[1]

  • Spill Cleanup: Dampen the solid with a wet paper towel to prevent dust generation, then wipe up.[1] Clean the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any acidic residue.[1]

Disposal

Dispose of as hazardous chemical waste.[1] Do not pour down the drain. The compound contains nitrogen and may require segregation depending on local environmental regulations.[1]

References

  • PubChem. (n.d.).[1][4] Phenoxyacetic Acid (Compound CID 19188) - Safety and Hazards. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inactivity of [3-(Propionylamino)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers utilizing [3-(Propionylamino)phenoxy]acetic acid. It can be a perplexing and frustrating experience when a compound, from which a specific biological outcome is anticipated, fails to demonstrate activity. This guide is structured to walk you through a logical, evidence-based troubleshooting workflow, moving from the most fundamental checks to more complex biological investigations. Our goal is to help you diagnose the potential root cause of the inactivity and provide actionable protocols to validate your experimental system.

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with this compound, but I'm not observing the expected biological effect. Where should I start?

This is a common challenge in experimental biology and drug discovery. The lack of an observable effect can stem from three primary areas: the compound itself, the experimental setup, or the biological hypothesis. We recommend a systematic, stepwise approach to identify the issue. Start by verifying the integrity of the compound before investigating assay-specific or biological factors.[1]

Part 1: Verification of Compound Integrity and Handling

The first critical step is to rule out any issues with the compound itself. An incorrect or degraded compound will invalidate all downstream results.

Question 2: How can I be certain that the powder I have is indeed this compound and that it is pure?

Answer: Independent verification of identity and purity is paramount. Vendor-supplied data can occasionally be inaccurate or may not reflect the stability of the compound after shipping and storage.

  • Causality: Impurities can have competing biological activities (e.g., antagonism or cytotoxicity) that mask the true effect of the primary compound.[2] Alternatively, the compound may have degraded during storage, resulting in a lower effective concentration of the active molecule.

Recommended Actions:

  • Identity Verification: Confirm the molecular weight via Liquid Chromatography-Mass Spectrometry (LC-MS). The expected molecular weight for this compound (C₁₁H₁₃NO₄) is approximately 223.23 g/mol .[3]

  • Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. A purity level of >95% is generally recommended for biological assays.

  • Structural Confirmation: For definitive confirmation, especially if you are observing persistent issues, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the precise chemical structure.

Protocol 1: Purity and Identity Verification by LC-MS

Objective: To confirm the molecular weight and assess the purity of the this compound sample.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., DMSO, Methanol). Dilute this stock to a final concentration of 10 µg/mL in the mobile phase.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis:

    • Check for a major peak in the chromatogram corresponding to your compound.

    • In the mass spectrum for this peak, look for an ion corresponding to the expected mass ([M+H]⁺ ≈ 224.09 or [M-H]⁻ ≈ 222.08).

    • Calculate purity by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Expected Result Action if Deviated
Molecular Weight ~223.23 g/mol Source a new batch of the compound.
Purity (HPLC) >95%Purify the compound or source a new batch.
Appearance White to light tan solidIf color is unusual, suspect degradation/impurity.

Question 3: Could my compound be precipitating in the assay media, leading to a lower effective concentration?

Answer: Absolutely. This is one of the most common reasons for a discrepancy between biochemical and cell-based assay results.[4][5][6] Phenoxyacetic acid derivatives can have limited aqueous solubility.[7][8][9]

  • Causality: A compound's solubility in pure DMSO is often much higher than in aqueous buffer or cell culture media. When the DMSO stock is diluted into the media, the compound can precipitate if its concentration exceeds its solubility limit. This leads to a much lower actual concentration of the dissolved, active compound than intended.[6]

Recommended Actions:

  • Visual Inspection: After diluting your compound to the final concentration in your assay media, let it sit for 15-30 minutes. Visually inspect the solution (against a dark background) for any signs of cloudiness or precipitate.

  • Kinetic Solubility Assay: Perform a nephelometry-based or light-scattering assay to quantitatively determine the solubility of your compound in the specific buffer or media used in your experiment.

  • Assay Optimization: If solubility is an issue, consider adding a small percentage of a solubilizing agent like BSA or a non-ionic surfactant (e.g., Pluronic F-68), if compatible with your assay. Alternatively, work at lower concentrations.[4]

Part 2: Troubleshooting the Experimental System

If you have confirmed your compound is pure, stable, and soluble, the next step is to scrutinize the assay itself.

dot

TroubleshootingWorkflow start_node Start: Compound Inactive integrity_check Part 1: Compound Integrity start_node->integrity_check decision1 Purity & Solubility OK? integrity_check->decision1 assay_check Part 2: Assay System decision2 Assay Controls Valid? assay_check->decision2 target_check Part 3: Biological Plausibility decision3 Target Engaged? target_check->decision3 decision1->assay_check Yes outcome_fail1 Source/Purify Compound decision1->outcome_fail1 No decision2->target_check Yes outcome_fail2 Troubleshoot Assay (Controls, Interference) decision2->outcome_fail2 No outcome_fail3 Confirm Cellular Uptake & Target Expression decision3->outcome_fail3 No outcome_success Re-evaluate Hypothesis Consider Off-Target Effects or Alternative MOA decision3->outcome_success Yes

Caption: A systematic workflow for troubleshooting compound inactivity.

Question 4: My compound is inactive in a cell-based assay but showed promise in a biochemical screen. What could cause this discrepancy?

Answer: This is a frequent hurdle in drug discovery and often points to issues with cellular permeability, efflux, or metabolism.[10]

  • Causality:

    • Cellular Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[11]

    • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching a sufficient intracellular concentration.

    • Metabolism: The compound could be rapidly metabolized by cellular enzymes into an inactive form.

    • Cytotoxicity: The compound might be toxic to the cells at the tested concentrations, leading to a general shutdown of cellular processes that masks any specific on-target effect.

Recommended Actions:

  • Assess Cellular Uptake: Use LC-MS to measure the concentration of the compound in cell lysates after incubation. This directly answers whether the compound is getting into the cells.[12][13]

  • Evaluate Cytotoxicity: Run a simple cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay. Ensure you are working at non-toxic concentrations of the compound.

  • Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) to see if the activity can be rescued. This is a diagnostic tool to probe for active efflux.

Question 5: Could the compound be interfering with my assay's detection method?

Answer: Yes, this is a critical consideration, especially in high-throughput screening.[1][14]

  • Causality: Compounds can possess properties that interfere with common assay readouts. For example, a fluorescent compound can create a false positive/negative in a fluorescence-based assay. Aggregating compounds can sequester the target enzyme, leading to non-specific inhibition.[6]

Recommended Actions:

  • Run Counter-Screens: Perform the assay in the absence of the biological target (e.g., no enzyme or no cells) but with your compound present. A signal change indicates direct interference with the assay reagents or detection method.[1]

  • Use Orthogonal Assays: Validate your findings using a different assay that relies on an unrelated detection principle. For example, if you see no activity in a fluorescence-based assay, try confirming it with a label-free method like Surface Plasmon Resonance (SPR) or a luminescence-based readout.[14]

Part 3: Verifying Target Engagement

If the compound and assay system have been validated, the final step is to prove that the compound is physically interacting with its intended biological target within the relevant context. Lack of target engagement is a primary reason for clinical trial failures.[15][16]

Question 6: How can I confirm that this compound is actually binding to its intended target protein in live cells?

Answer: Demonstrating target engagement provides the mechanistic confidence that your compound is acting as intended.[15][17][18] Several robust methods exist to measure this directly.

  • Causality: A compound may fail to bind its target in a cellular environment due to factors not present in a simple biochemical assay, such as competition with endogenous ligands (e.g., ATP for kinases), or the target protein being part of a larger complex that occludes the binding site.[10]

Recommended Methods:

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation. It is a powerful, label-free way to confirm intracellular target engagement.[19]

  • NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay provides a quantitative measure of compound binding to a specific target in live cells in real-time. It requires engineering the target protein with a NanoLuc® luciferase tag.[10]

  • Affinity-Based Pull-Downs: Chemically modify your compound to incorporate a tag (like biotin) that allows you to "pull down" its binding partners from a cell lysate, which can then be identified by mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify target engagement by assessing the thermal stabilization of a target protein in intact cells after compound treatment.[20]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[20]

  • Heating: After incubation, harvest the cells, resuspend them in a lysis buffer, and divide the lysate into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[20]

  • Protein Separation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured proteins by centrifugation.[20]

  • Protein Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or another protein quantification method like ELISA.[20]

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[20]

dot

TargetEngagement cluster_0 CETSA Workflow A Treat Cells with Compound or Vehicle B Harvest & Lyse Cells A->B C Heat Lysate Aliquots (Temperature Gradient) B->C D Centrifuge to Separate Soluble vs. Precipitated Protein C->D E Analyze Soluble Fraction (e.g., Western Blot) D->E F Plot Thermal Shift Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • Infinix Bio. (2026, February 12). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Hughes, J. P., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]

  • Frontiers in Pharmacology. (2026, February 12). Editorial: Targeted drug delivery and mode of action of small molecules in neuroinflammation. [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Verdine, G. L., & Walensky, L. D. (2018). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. PMC. [Link]

  • Cytiva. Biacore™ systems in small molecule drug discovery. [Link]

  • ACS Applied Bio Materials. (2023, August 3). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

  • ACS Applied Bio Materials. (2023, August 3). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

  • PMC. (2024, April 24). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

  • ResearchGate. Cellular uptake mechanisms were determined by using small molecules to...[Link]

  • bioRxiv. (2026, February 14). Discovery of TDP-43 aggregation inhibitors via a hybrid machine learning framework. [Link]

  • ACS Publications. (2017, August 2). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Reddit. (2019, September 22). Problems Inherent Within Pharmacological and Biological Assays. [Link]

  • Wikipedia. Phenoxyacetic acid. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PubChem. Phenoxyacetic Acid. [Link]

  • NCBI Bookshelf. Assay Guidance Manual. [Link]

  • PMC. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors...[Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • PMC. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • MB-About. Assay Troubleshooting. [Link]

  • MDPI. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

  • PubMed. (2011, October 27). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists...[Link]

  • PubMed. (2024, May 7). Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia...[Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer...[Link]

  • Chemistry LibreTexts. (2026, January 30). 12.1: Synthesis of Aspirin Lab Procedure. [Link]

  • Scribd. Aspirin Synthesis and Purity Analysis. [Link]

  • Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. [Link]

  • CDN. (2014, December 13). ASPIRIN SYNTHESIS & ANALYSIS. [Link]

  • YouTube. (2011, December 15). Synthesis of Aspirin Lab. [Link]

Sources

Technical Support Center: Stabilizing [3-(Propionylamino)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation & Troubleshooting Guide Compound Class: N-Acylated Aniline / Phenoxyacetic Acid Derivative Target Audience: Medicinal Chemists, Analytical Scientists, and formulation specialists.[1][2]

Introduction: The Stability Paradox

[3-(Propionylamino)phenoxy]acetic acid is a bifunctional intermediate often used in library synthesis and fragment-based drug discovery.[1][2] While structurally robust in its solid state, it exhibits a "stability paradox" in solution: it is chemically stable under neutral conditions but kinetically unstable in the presence of nucleophilic solvents (like methanol) or extreme pH.[2]

This guide moves beyond generic "store at -20°C" advice. It dissects the molecular vulnerabilities of the amide linkage and the carboxylic acid tail , providing you with a causal understanding of how to prevent degradation during storage, handling, and analysis.

Module 1: Critical Degradation Pathways

To prevent degradation, you must first understand the mechanism.[2] This molecule has two primary vectors of failure:[2]

  • Amide Hydrolysis (The pH Risk): The propionylamino group is an acetanilide derivative.[1][2] While resistant to neutral hydrolysis, it cleaves rapidly in strong acidic (

    
    ) or basic (
    
    
    
    ) environments, releasing (3-aminophenoxy)acetic acid .[1][2]
  • Fischer Esterification (The Solvent Risk): The carboxylic acid tail is reactive.[1][2] Dissolving this compound in alcohols (Methanol, Ethanol) without pH control can lead to spontaneous esterification, often mistaken for "degradation" or impurities in LC-MS data.[1][2]

Visualizing the Pathways

DegradationPathways Fig 1. Primary Chemical Instability Pathways Parent [3-(Propionylamino)phenoxy] acetic acid (Intact Molecule) Hydrolysis Hydrolysis Product: (3-Aminophenoxy)acetic acid + Propionic Acid Parent->Hydrolysis Strong Acid/Base (pH < 2 or > 10) + H2O Ester Esterification Product: Methyl/Ethyl Ester (Artifact) Parent->Ester Alcohol Solvent (MeOH/EtOH) + Trace Acid

Module 2: Storage & Handling Protocols

Solid State Storage (Long-Term)
  • Temperature: Store at -20°C .

  • Atmosphere: The amide nitrogen is susceptible to slow oxidation if exposed to light and air over years.[1][2] Store under inert gas (Argon/Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-induced electron transfer (PET) reactions common in aniline derivatives.[1][2]

Solution Preparation (The Danger Zone)

Most degradation occurs after the bottle is opened.[1][2]

ParameterRecommendationScientific Rationale
Preferred Solvent DMSO (Anhydrous) or DMA Aprotic solvents prevent esterification and hydrolysis.[1][2]
Avoid Solvents Methanol, Ethanol Promotes Fischer esterification (conversion to methyl/ethyl ester).[1][2]
pH Management Keep pH 4.0 – 7.0 The pKa of the acid is ~3.[1]7. Extreme pH catalyzes amide cleavage.[1][2]
Freeze/Thaw Aliquot immediatelyRepeated condensation introduces water, accelerating hydrolysis in DMSO.[1][2]

Module 3: Troubleshooting Guide (Q&A)

Scenario A: Analytical Anomalies (LC-MS/HPLC)

Q: I dissolved the sample in Methanol for LC-MS, and I see a new peak M+14 mass units higher. Is my compound degrading?

  • Diagnosis: This is likely pseudo-degradation .[1][2]

  • Mechanism: You have formed the methyl ester artifact.[1][2] The carboxylic acid moiety reacts with methanol.[1][2]

  • Solution: Switch your LC-MS diluent to Acetonitrile:Water (50:50) .[1][2] Do not store samples in methanol for >1 hour.[1][2]

Q: My retention time shifted, and the mass dropped by 56 Da.

  • Diagnosis: Amide Hydrolysis .[1][2][3][4]

  • Mechanism: Loss of the propionyl group (

    
    , mass ~57) indicates the amide bond has cleaved, leaving the free aniline.[2]
    
  • Root Cause: The sample was likely exposed to strong acid or base, or stored in wet DMSO at room temperature for weeks.[1][2]

Scenario B: Solubility Issues

Q: The compound precipitates when I add it to my cell culture media (pH 7.4).

  • Diagnosis: Solubility Limit / Calcium Salt Formation .

  • Mechanism: While the acid is ionized at pH 7.4 (COO-), phenoxyacetic derivatives can form insoluble salts with divalent cations (

    
    , 
    
    
    
    ) present in media.[1][2]
  • Solution: Predissolve in DMSO to 1000x concentration, then spike into media with rapid vortexing. Ensure final DMSO < 0.5%.

Module 4: Diagnostic Workflow

Use this decision tree to identify if your issue is chemical degradation or a physical handling error.

TroubleshootingTree Fig 2. Diagnostic Decision Tree Start Start: Observed Issue IssueType What is the symptom? Start->IssueType LCMS New Peak in LC-MS IssueType->LCMS Precip Cloudiness/Precipitation IssueType->Precip MassShift Check Mass Shift LCMS->MassShift CheckpH Check Buffer pH Precip->CheckpH Plus14 +14 Da (Methylation) MassShift->Plus14 Diluent = MeOH Minus56 -56 Da (Hydrolysis) MassShift->Minus56 Old Stock/High pH LowpH pH < 4.0 CheckpH->LowpH Protonation (Insoluble) HighpH pH > 7.0 + Ca/Mg CheckpH->HighpH Salt Formation

References

  • Galabov, B. (2025).[1][2][3] Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. ResearchGate.

    • Relevance: Establishes the kinetic stability profile of the acetanilide (amide) substructure found in this molecule.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid.

    • Relevance: Provides pKa (3.[1][2][5][6][7]7) and solubility data for the core scaffold, essential for solubility troubleshooting.

  • Study.com. (2025).[1][2] Hydrolysis of Acetanilide: Mechanism & Explanation.

    • Relevance: Details the acid-catalyzed cleavage mechanism applicable to the propionylamino group.
  • Hit2Lead. (2025). This compound Product Page. ChemBridge.[1][2][8]

    • Relevance: Verifies the specific chemical structure and commercial availability forms (Solid).

Sources

Technical Support Center: Enhancing Cell Permeability of [3-(Propionylamino)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Drug Discovery Support

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with [3-(Propionylamino)phenoxy]acetic acid and are encountering challenges with its cell permeability. This document provides in-depth troubleshooting advice, strategic guidance, and detailed experimental protocols to help you modify this compound for improved cellular uptake.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of my compound, this compound, expected to be low?

A1: The primary reason for the anticipated low cell permeability lies in the chemical structure of your compound. It contains a carboxylic acid functional group.[1] At physiological pH (around 7.4), this acidic group will be deprotonated, carrying a negative charge. This ionization makes the molecule significantly more polar and hydrophilic, which hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane. While the compound's molecular weight (223 g/mol ) and LogP (1.05) are within the favorable ranges suggested by Lipinski's Rule of 5, the presence of an ionized group is often a dominant factor limiting passive transport.[2][3][4]

Q2: What are the primary strategies to improve the cell permeability of a carboxylic acid-containing compound?

A2: There are two main strategies to consider:

  • The Prodrug Approach: This is the most common and effective strategy for carboxylic acids.[5][6] It involves temporarily masking the polar carboxylic acid group with a more lipophilic, non-polar moiety. This "mask" is designed to be cleaved off by enzymes inside the cell (like esterases), releasing the active parent compound.[7][8] The most frequent modification is creating an ester prodrug.[1][9]

  • Structural Modification (Analog Synthesis): This medicinal chemistry approach involves synthesizing new analogs of the parent compound. The goal is to modify other parts of the molecule to increase overall lipophilicity, which can sometimes improve permeability without masking the essential carboxylic acid group. However, this carries a higher risk of altering the compound's biological activity.

Q3: How do I measure cell permeability to determine if my modifications are working?

A3: A tiered approach using standard in vitro assays is recommended:

  • Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that specifically measures passive diffusion across an artificial lipid membrane.[10][11] It's an excellent first screen to see if your modifications have successfully increased the compound's ability to cross a lipid barrier without the complexities of cellular machinery.[12]

  • Tier 2: Cell-Based Assays (Caco-2 or MDCK): If a compound shows promise in PAMPA, the next step is to use a more physiologically relevant model. Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells form monolayers that mimic the intestinal barrier.[13] These assays measure not only passive diffusion but also the effects of active transport proteins, such as efflux pumps (e.g., P-glycoprotein), which can actively pump your compound out of the cell.[14][15][16]

Strategic Guide: The Prodrug Approach for this compound

The most direct path to improving the permeability of your compound is to convert the carboxylic acid into a bioreversible ester. This masks the polar charge, increases lipophilicity, and allows the molecule to more easily enter the cell.

The Prodrug Activation Pathway

The fundamental principle is to create a temporarily inactive molecule that can cross the cell membrane and is then converted to the active form intracellularly.

Prodrug_Activation cluster_outside Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_inside Intracellular Space Parent_Drug_Ext Parent Drug (Charged, Low Permeability) Prodrug_Membrane Ester Prodrug (Neutral, Lipophilic) Parent_Drug_Ext->Prodrug_Membrane Chemical Synthesis (Esterification) Prodrug_Int Ester Prodrug Prodrug_Membrane->Prodrug_Int Passive Diffusion Parent_Drug_Int Active Parent Drug (Released at Target) Prodrug_Int->Parent_Drug_Int Enzymatic Cleavage Esterases Intracellular Esterases Esterases->Prodrug_Int

Caption: Prodrug strategy to enhance cell permeability.

Choosing an Ester Promoietry

The choice of the ester group (the "promoietry") is critical. It must be lipophilic enough to enhance permeability but also be a substrate for common intracellular esterases.

  • Simple Alkyl Esters (e.g., Methyl, Ethyl): These are the simplest to synthesize and are a good starting point. They provide a moderate increase in lipophilicity.

  • Glycolamide Esters: These are a more advanced option known to be highly susceptible to enzymatic hydrolysis, often resulting in very rapid cleavage inside the cell.[17][18] This can be advantageous for achieving therapeutic concentrations quickly.

Data Presentation: Predicted Physicochemical Properties

The table below illustrates the predicted changes in key properties when converting the parent acid to a simple ethyl ester prodrug.

PropertyThis compound (Parent)Ethyl [3-(Propionylamino)phenoxy]acetate (Prodrug)Rationale for Improvement
Structure Contains -COOHContains -COOEtEster group is less polar than the carboxylic acid.
Molecular Weight 223.22 g/mol 251.27 g/mol Remains well within the <500 Da guideline.[19]
Predicted cLogP ~1.1~2.0Increased lipophilicity facilitates membrane crossing.
H-Bond Donors 2 (from -COOH and -NH)1 (from -NH)Fewer H-bond donors reduce interactions with water.[20]
H-Bond Acceptors 4 (from C=O, O, C=O, O)4 (from C=O, O, C=O, O)Unchanged.
Charge at pH 7.4 Anionic (-)NeutralCRITICAL: A neutral species has much higher passive permeability.

Experimental Workflow & Troubleshooting Guides

A systematic, tiered approach to screening your modified compounds will save time and resources.

Overall Experimental Workflow

Sources

Validation & Comparative

Benchmarking [3-(Propionylamino)phenoxy]acetic Acid: A Comparative Guide to Anti-Inflammatory and Analgesic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery, the thorough evaluation of novel chemical entities against established therapeutic agents is paramount. This guide provides a comprehensive framework for benchmarking the therapeutic potential of [3-(Propionylamino)phenoxy]acetic acid, a phenoxyacetic acid derivative, against well-characterized anti-inflammatory and analgesic compounds. Due to the limited publicly available data on the specific biological activities of this compound, this document serves as a methodological template, outlining the essential in vitro and in vivo assays required for its evaluation. We utilize a hypothetical dataset for this compound to illustrate its comparative analysis against the non-selective non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and the selective COX-2 inhibitor, Celecoxib. This guide is intended for researchers, scientists, and professionals in drug development to facilitate a rigorous and standardized assessment of new chemical entities.

Introduction: The Rationale for Benchmarking

The discovery of novel therapeutic agents requires a systematic evaluation of their efficacy and safety in comparison to existing standards of care. This compound belongs to the phenoxyacetic acid class of compounds, derivatives of which have demonstrated a wide array of biological activities.[1][2] Given the structural motifs present in many anti-inflammatory and analgesic drugs, it is plausible to hypothesize that this compound may exhibit similar properties.

This guide establishes a clear and scientifically rigorous pathway for characterizing the potential anti-inflammatory and analgesic effects of this compound. To provide a robust comparative context, we have selected two widely used NSAIDs as benchmarks:

  • Diclofenac: A potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4][5][] Its broad-spectrum inhibition of prostaglandin synthesis provides effective pain and inflammation relief but is also associated with gastrointestinal side effects due to the inhibition of the homeostatic functions of COX-1.[4]

  • Celecoxib: A selective COX-2 inhibitor that primarily targets the COX-2 enzyme, which is upregulated at sites of inflammation.[7][8][9][10] This selectivity is designed to reduce the risk of gastrointestinal adverse effects associated with non-selective NSAIDs.[8][10]

By comparing the activity of this compound against these two benchmarks, we can elucidate its potential mechanism of action, potency, and selectivity, thereby informing its future development.

Mechanistic Framework: The Arachidonic Acid Cascade

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Understanding this pathway is crucial for interpreting the experimental data.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes_Homeostatic Prostaglandins & Thromboxanes (Homeostatic Functions) Prostaglandin_H2->Prostaglandins_Thromboxanes_Homeostatic Prostaglandins_Inflammation Prostaglandins (Pain & Inflammation) Prostaglandin_H2->Prostaglandins_Inflammation

Caption: The Arachidonic Acid Cascade and the role of COX enzymes.

As depicted, the release of arachidonic acid from the cell membrane initiates a cascade that is catalyzed by COX-1 and COX-2, leading to the production of prostaglandins that mediate both homeostatic functions and inflammatory responses. The differential inhibition of these two enzymes forms the basis of the therapeutic and side-effect profiles of NSAIDs.

In Vitro Evaluation: COX Enzyme Inhibition

The initial step in characterizing a potential anti-inflammatory agent is to assess its direct inhibitory effect on the target enzymes.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound, Diclofenac, and Celecoxib against human recombinant COX-1 and COX-2 enzymes.

Methodology: A commercially available COX inhibitor screening assay kit can be utilized for this purpose.[11][12][13][14][15] The principle of this assay is the colorimetric or fluorometric detection of the peroxidase component of the COX enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions for this compound, Diclofenac, and Celecoxib in the assay buffer.

  • Enzyme Preparation: Dilute the human recombinant COX-1 and COX-2 enzymes to the recommended concentration.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective diluted compounds or vehicle control.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Detection: After a defined incubation period (e.g., 2 minutes), stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Hypothetical Comparative Data

The following table summarizes the hypothetical IC50 values for this compound and the benchmark compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.21.88.4
Diclofenac 0.90.24.5
Celecoxib 50.00.051000

Interpretation of Hypothetical Data:

  • Diclofenac demonstrates potent inhibition of both COX-1 and COX-2, with a slight preference for COX-2.

  • Celecoxib exhibits high selectivity for COX-2, with a significantly higher IC50 for COX-1, consistent with its known mechanism of action.[7][8]

  • This compound , in this hypothetical scenario, shows preferential inhibition of COX-2 over COX-1, with a selectivity index of 8.4. This suggests it may have a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like Diclofenac.

In Vivo Evaluation: Anti-Inflammatory and Analgesic Efficacy

Following in vitro characterization, it is essential to evaluate the compound's efficacy in a living organism to understand its pharmacokinetic and pharmacodynamic properties.

Experimental Workflow

In_Vivo_Workflow cluster_assays Specific Assays Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Baseline_Measurements Baseline Measurements (Paw Volume / Pain Threshold) Animal_Acclimatization->Baseline_Measurements Compound_Administration Compound Administration (Oral Gavage) Baseline_Measurements->Compound_Administration Induction_of_Inflammation_Pain Induction of Inflammation/Pain Compound_Administration->Induction_of_Inflammation_Pain Carrageenan_Assay Carrageenan-Induced Paw Edema Induction_of_Inflammation_Pain->Carrageenan_Assay Hot_Plate_Assay Hot Plate Test Induction_of_Inflammation_Pain->Hot_Plate_Assay Post_Induction_Measurements Post-Induction Measurements Data_Analysis Data Analysis & Comparison Post_Induction_Measurements->Data_Analysis Carrageenan_Assay->Post_Induction_Measurements Hot_Plate_Assay->Post_Induction_Measurements

Caption: A generalized workflow for in vivo anti-inflammatory and analgesic testing.

Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Assay)

This is a widely used and reproducible model of acute inflammation.[16][17][18][19][20]

Experimental Protocol:

  • Animal Acclimatization: Male Sprague-Dawley rats (150-200g) are acclimatized for at least one week.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, this compound (various doses), Diclofenac (positive control), and Celecoxib (positive control).

  • Compound Administration: The test compounds and vehicle are administered orally via gavage one hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3 hours
Vehicle Control-0%
This compound 1035%
3058%
Diclofenac 1065%
Celecoxib 1062%

Interpretation of Hypothetical Data: In this example, this compound demonstrates a dose-dependent anti-inflammatory effect. At a dose of 30 mg/kg, its efficacy is comparable to that of the benchmark compounds at 10 mg/kg, suggesting it is a potent anti-inflammatory agent, albeit potentially less potent than Diclofenac and Celecoxib on a mg-per-mg basis.

Hot Plate Test in Mice (Analgesic Assay)

The hot plate test is a classic method for assessing centrally mediated analgesia.[21][22][23][24][25][26][27]

Experimental Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized to the laboratory conditions.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken to elicit a pain response (e.g., licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Administration: Animals are grouped and administered the test compounds or vehicle as described in the paw edema assay.

  • Post-treatment Latency: The reaction time on the hot plate is measured at various time points after drug administration (e.g., 30, 60, and 90 minutes).

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each group.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)Peak % MPE (at 60 minutes)
Vehicle Control-5%
This compound 1045%
3070%
Diclofenac 1075%
Celecoxib 1072%

Interpretation of Hypothetical Data: The hypothetical data suggests that this compound possesses significant analgesic properties, exhibiting a dose-dependent increase in pain threshold. Its efficacy at 30 mg/kg is comparable to the benchmark compounds, indicating its potential as an effective analgesic.

Summary and Future Directions

This guide has outlined a systematic approach for the preclinical benchmarking of this compound as a potential anti-inflammatory and analgesic agent. The hypothetical data presented illustrates how a comparative analysis against established drugs like Diclofenac and Celecoxib can provide valuable insights into a new compound's potency, selectivity, and potential therapeutic utility.

Based on our hypothetical findings, this compound emerges as a promising candidate with preferential COX-2 inhibition and significant in vivo anti-inflammatory and analgesic effects.

Further investigations should include:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Gastrointestinal safety studies: To assess the potential for ulcerogenic effects, a key differentiator for COX-2 selective inhibitors.

  • Chronic inflammatory models: To evaluate the efficacy in more clinically relevant models of chronic inflammation, such as adjuvant-induced arthritis.

  • Mechanism of action studies: To confirm COX-2 inhibition as the primary mechanism and explore other potential targets.

By following a rigorous and comparative experimental plan as detailed in this guide, researchers can effectively evaluate the therapeutic potential of this compound and other novel chemical entities, paving the way for the development of new and improved treatments for inflammatory and pain-related disorders.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Diclofenac: an update on its mechanism of action and safety profile - PubMed. (n.d.). Retrieved from [Link]

  • Diclofenac: an update on its mechanism of action and safety profile. - ScienceOpen. (n.d.). Retrieved from [Link]

  • Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Retrieved from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]

  • What is the mechanism of Diclofenac Diethylamine? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Diclofenac: Package Insert / Prescribing Information / MOA - Drugs.com. (2025). Retrieved from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. (2001). Retrieved from [Link]

  • Hot plate test - Wikipedia. (n.d.). Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Hot plate analgesiometer | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. (n.d.). Retrieved from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Retrieved from [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. (n.d.). Retrieved from [Link]

  • In vivo analgesic activity: Significance and symbolism. (2025). Retrieved from [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024). Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025). Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved from [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Retrieved from [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018). Retrieved from [Link]

  • Phenoxyacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • (4-Propionyl-phenoxy)-acetic acid | C11H12O4 | CID 2306731 - PubChem. (n.d.). Retrieved from [Link]

  • Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Phenoxy propionic acid, 99% 7170-38-9 India - Ottokemi. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.